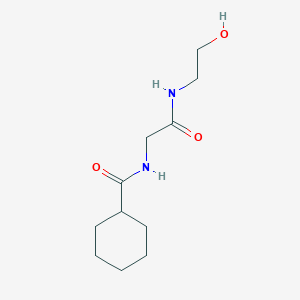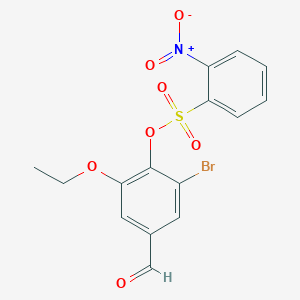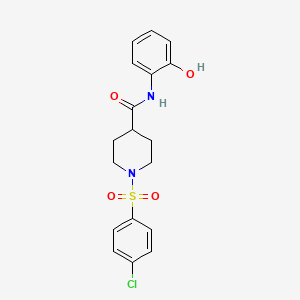![molecular formula C21H22BrFN4O4 B5023956 4-{5-[4-(4-bromobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5023956.png)
4-{5-[4-(4-bromobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[4-(4-bromobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine is a complex organic compound that features a piperazine ring, a morpholine ring, and various substituents including a bromobenzoyl group, a fluoro group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(4-bromobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine typically involves multiple steps, starting with the preparation of the piperazine and morpholine intermediates. The key steps include:
Formation of the Piperazine Intermediate: This involves the reaction of 4-bromobenzoyl chloride with piperazine under basic conditions to form 4-(4-bromobenzoyl)piperazine.
Introduction of the Fluoro and Nitro Groups: The fluoro and nitro groups are introduced through electrophilic aromatic substitution reactions.
Coupling with Morpholine: The final step involves coupling the piperazine intermediate with morpholine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-[4-(4-bromobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromobenzoyl group can be reduced to a bromobenzyl group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Bromobenzoyl Group: Formation of the bromobenzyl derivative.
Substitution of Fluoro Group: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{5-[4-(4-bromobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{5-[4-(4-bromobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating their activity. The bromobenzoyl and fluoro groups may enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-bromophenyl)piperazine: A simpler analogue with similar pharmacological properties.
2-fluoro-4-nitroaniline: Shares the fluoro and nitro substituents but lacks the piperazine and morpholine rings.
4-(4-bromobenzoyl)piperazine: Lacks the fluoro and nitro groups but retains the bromobenzoyl and piperazine moieties.
Uniqueness
4-{5-[4-(4-bromobenzoyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl}morpholine is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
(4-bromophenyl)-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O4/c22-16-3-1-15(2-4-16)21(28)26-7-5-24(6-8-26)19-14-18(25-9-11-31-12-10-25)17(23)13-20(19)27(29)30/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCUQAVLWSTWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5023882.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B5023889.png)
![4-butoxy-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline](/img/structure/B5023895.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5023902.png)


![4-allyl-1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5023922.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B5023927.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-difluorobenzamide](/img/structure/B5023935.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5023938.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5023961.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5023965.png)
